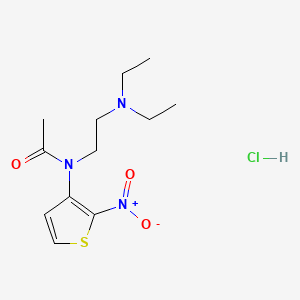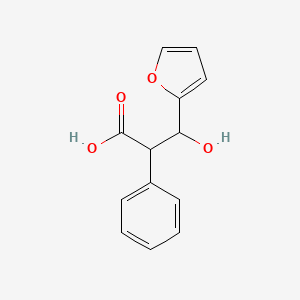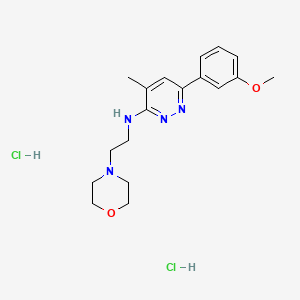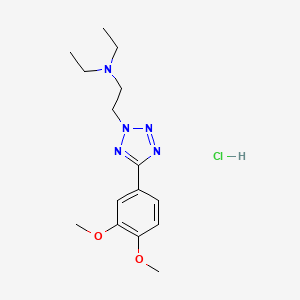
Hydrazinecarboxylic acid, 2-(2-hydroxy-4-phenyl-3-(((phenylmethoxy)carbonyl)amino)butyl)-2-((4-methoxyphenyl)methyl)-,1,1-dimethylethyl ester, (S-(R*,R*))
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydrazinecarboxylic acid, 2-(2-hydroxy-4-phenyl-3-(((phenylmethoxy)carbonyl)amino)butyl)-2-((4-methoxyphenyl)methyl)-,1,1-dimethylethyl ester, (S-(R*,R*)) is a complex organic compound. It features a hydrazinecarboxylic acid core with various functional groups attached, making it a molecule of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the carbonyl group may yield an alcohol.
Scientific Research Applications
Chemistry
In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its various functional groups make it a versatile intermediate in organic synthesis.
Biology
In biology, it may be studied for its potential biological activity. Compounds with similar structures have been investigated for their antimicrobial, anticancer, and enzyme inhibitory properties.
Medicine
In medicine, it may be explored for its potential therapeutic applications. Similar compounds have been studied for their ability to interact with biological targets and pathways.
Industry
In industry, it may be used in the development of new materials or as a precursor for the synthesis of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. It may interact with enzymes, receptors, or other proteins, leading to various biological effects. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other hydrazinecarboxylic acid derivatives with different substituents. Examples include:
- Hydrazinecarboxylic acid, 2-(2-hydroxy-4-phenylbutyl)-,1,1-dimethylethyl ester
- Hydrazinecarboxylic acid, 2-(2-hydroxy-4-phenyl-3-aminobutyl)-,1,1-dimethylethyl ester
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical and biological properties. Its structure allows for a wide range of chemical modifications, making it a valuable compound for research and development.
Properties
CAS No. |
150767-07-0 |
|---|---|
Molecular Formula |
C31H39N3O6 |
Molecular Weight |
549.7 g/mol |
IUPAC Name |
benzyl N-[(2S,3S)-3-hydroxy-4-[(4-methoxyphenyl)methyl-[(2-methylpropan-2-yl)oxycarbonylamino]amino]-1-phenylbutan-2-yl]carbamate |
InChI |
InChI=1S/C31H39N3O6/c1-31(2,3)40-30(37)33-34(20-24-15-17-26(38-4)18-16-24)21-28(35)27(19-23-11-7-5-8-12-23)32-29(36)39-22-25-13-9-6-10-14-25/h5-18,27-28,35H,19-22H2,1-4H3,(H,32,36)(H,33,37)/t27-,28-/m0/s1 |
InChI Key |
LOIABMTYLFCASN-NSOVKSMOSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NN(CC1=CC=C(C=C1)OC)C[C@@H]([C@H](CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3)O |
Canonical SMILES |
CC(C)(C)OC(=O)NN(CC1=CC=C(C=C1)OC)CC(C(CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


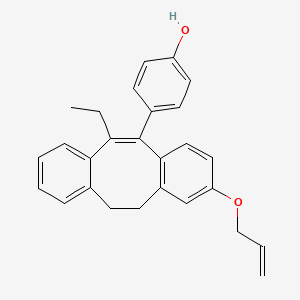
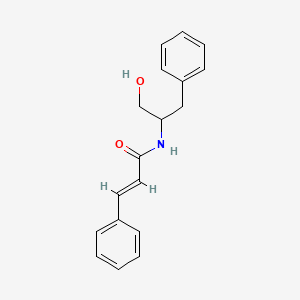
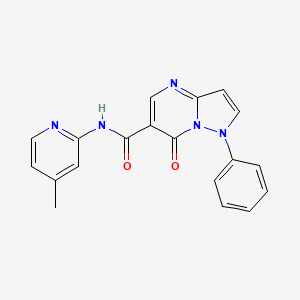
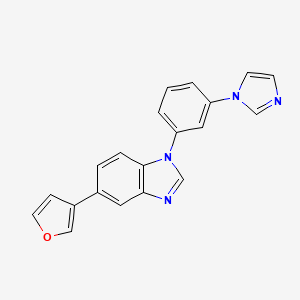
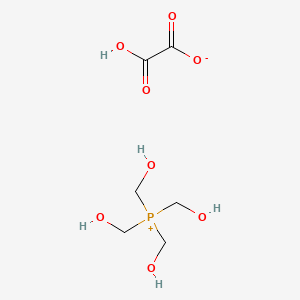
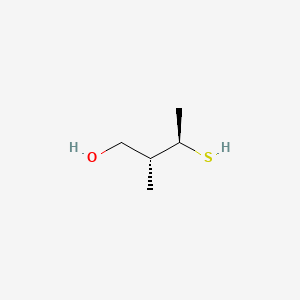
![2-[1-(3-fluorophenyl)-3,4-dihydroisoquinolin-3-yl]-N,N-dimethylethanamine;pentahydrochloride](/img/structure/B12743110.png)

